3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is known for its potential biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound makes it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of formimidate derivatives with hydrazine hydrate in ethanol . Another approach includes ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with different biological activities.
Substitution: Substitution reactions, particularly at the phenyl ring, can lead to a variety of derivatives with enhanced properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products formed from these reactions include various substituted pyrazolopyrimidine derivatives, which may exhibit different pharmacological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, this compound prevents the phosphorylation of key substrates, leading to cell cycle arrest and apoptosis . Additionally, it may interact with other molecular targets and pathways, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another heterocyclic compound with similar biological activities.
Thioglycoside derivatives: These compounds also exhibit potent anticancer activities and share structural similarities with pyrazolopyrimidines.
Uniqueness: 3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyrimidine-4,6(3aH,5H)-dione is unique due to its specific substitution pattern and the presence of a phenyl group, which enhances its biological activity and selectivity . Its ability to inhibit CDKs and induce apoptosis in cancer cells makes it a promising candidate for further drug development .
Properties
Molecular Formula |
C11H10N4O2 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
3-phenyl-1,3a,7,7a-tetrahydropyrazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C11H10N4O2/c16-10-7-8(6-4-2-1-3-5-6)14-15-9(7)12-11(17)13-10/h1-5,7,9,15H,(H2,12,13,16,17) |
InChI Key |
IRUFQRQBXYHIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3C2C(=O)NC(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.